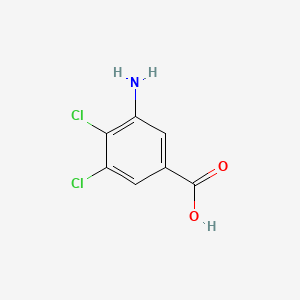

3-Amino-4,5-dichlorobenzoic acid

描述

3-Amino-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dichlorobenzoic acid typically involves the chlorination of anthranilic acid followed by diazotization and reduction. One common method includes:

Chlorination: Anthranilic acid is chlorinated using hydrochloric acid and hydrogen peroxide at elevated temperatures to introduce chlorine atoms at the desired positions.

Diazotization: The chlorinated product undergoes diazotization using sodium nitrite and hydrochloric acid.

Reduction: The diazonium salt is then reduced to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

化学反应分析

Types of Reactions: 3-Amino-4,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzoic acids depending on the nucleophile used

科学研究应用

3-Amino-4,5-dichlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 3-amino-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The amino and dichloro substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

相似化合物的比较

- 3-Amino-2,5-dichlorobenzoic acid

- 4-Amino-3,5-dichlorobenzoic acid

- 2-Amino-4,5-dichlorobenzoic acid

Comparison: 3-Amino-4,5-dichlorobenzoic acid is unique due to the specific positioning of the amino and dichloro groups, which affects its chemical properties and reactivity. Compared to its isomers, it may exhibit different biological activities and industrial applications. For example, the position of the substituents can influence the compound’s solubility, stability, and interaction with other molecules .

生物活性

3-Amino-4,5-dichlorobenzoic acid (ADCBA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino group and dichloro substituents on the benzene ring. Its molecular formula is , and it exhibits various chemical reactivity patterns due to these functional groups.

Antitumor Activity

Research has indicated that ADCBA and its derivatives exhibit antitumor properties. A study evaluating the cytotoxic effects of ADCBA on human colon adenocarcinoma cells (SW480) showed no significant cytotoxicity at lower concentrations; however, higher concentrations resulted in DNA damage, suggesting a potential role in cancer therapy through selective toxicity at elevated doses .

Antimicrobial Activity

ADCBA has also been studied for its antimicrobial properties. Its structural analogs have shown effectiveness in inhibiting the growth of various bacterial strains. For instance, derivatives of this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of ADCBA derivatives in models of neurodegeneration. One derivative was shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for Alzheimer's disease treatment. The compound exhibited moderate cholinesterase inhibition with IC50 values indicating potential as a therapeutic agent against neurodegenerative disorders .

The mechanism by which ADCBA exerts its biological effects involves interaction with various molecular targets. The amino group can participate in hydrogen bonding with enzymes or receptors, while the dichloro substituents may enhance binding affinity or alter metabolic pathways. The compound's ability to induce oxidative stress in cells has also been noted, contributing to its antitumor and antimicrobial activities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antitumor Efficacy : A study investigating the cytotoxic effects of ADCBA on colon cancer cells revealed that while lower concentrations were non-toxic, higher doses induced significant DNA damage. This suggests that ADCBA could be further explored as a targeted cancer therapeutic .

- Neuroprotective Properties : Research on ADCBA derivatives demonstrated their potential in inhibiting AChE activity, which is beneficial for treating Alzheimer's disease. The compounds were tested for their ability to reduce amyloid-beta aggregation and showed promising results in preclinical models .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-4,5-dichlorobenzoic acid, and what critical parameters influence yield?

- Methodology : Synthesis typically involves sequential halogenation and amination of benzoic acid derivatives. For example, chlorination of 3-aminobenzoic acid using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (60–80°C) can introduce chlorine atoms at positions 4 and 5. Alternatively, nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) may be employed. Key parameters include reaction time, stoichiometry of chlorinating agents, and purification via recrystallization using ethanol/water mixtures .

- Data Note : Yields for analogous compounds (e.g., 3-Amino-2,5-dichlorobenzoic acid) range from 60–75%, emphasizing the need for precise stoichiometric control .

Q. How should researchers purify this compound, and what storage conditions are recommended?

- Purification : Recrystallization from ethanol or acetone/water mixtures is effective. Column chromatography (silica gel, eluent: ethyl acetate/hexane) may resolve impurities.

- Storage : Store in airtight containers at 0–6°C to prevent degradation, as recommended for structurally similar chlorinated benzoic acids (e.g., 2-Amino-4-chlorobenzoic acid, mp 231–235°C ). Hygroscopic analogs like 4-Aminobenzamidine dihydrochloride require desiccants .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Tools :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic protons and Cl/amino group positions).

- FT-IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~3400 cm<sup>-1</sup> (N-H stretch).

- HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 100 µg/mL in acetonitrile for related esters ).

Advanced Research Questions

Q. How does the substitution pattern (chlorine at 4,5 and amino at 3) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insight : The electron-withdrawing Cl groups activate the ring for NAS but sterically hinder para positions. The amino group at position 3 directs electrophiles to ortho/para sites. Comparative studies with 3,5-dichloro-4-hydroxybenzoic acid show reduced reactivity at the 4-position due to steric effects .

- Experimental Design : Use kinetic studies with varying nucleophiles (e.g., hydroxide, amines) and monitor reaction progress via HPLC .

Q. Can this compound serve as a scaffold for designing human ornithine aminotransferase (hOAT) inhibitors?

- Structural Analogs : (S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acids are validated hOAT inactivators, suggesting that halogen and amino groups are critical for binding .

- Testing Protocol :

Synthesize derivatives with varying halogen substituents.

Assess inhibition via enzyme activity assays (e.g., reduced ornithine conversion in vitro ).

Perform molecular docking to evaluate binding affinity to hOAT active sites.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

- Case Study : For 3,5-dichloro-4-hydroxybenzoic acid, PubChem reports mp >300°C, while experimental data may vary due to polymorphs .

- Resolution Strategy :

- Validate purity via elemental analysis and HPLC.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Cross-reference multiple sources (e.g., NIST, PubChem) .

Q. Key Recommendations

属性

IUPAC Name |

3-amino-4,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZMZATWWAVDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652097 | |

| Record name | 3-Amino-4,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-30-1 | |

| Record name | 3-Amino-4,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。